molecular formula C7H12O B1401241 Spiro[3.3]heptan-2-ol CAS No. 1502422-51-6

Spiro[3.3]heptan-2-ol

Cat. No.: B1401241
CAS No.: 1502422-51-6
M. Wt: 112.17 g/mol
InChI Key: SLBGAAXUJGPVSV-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ol is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclopropane rings connected at a single carbon atom. This compound is notable for its non-coplanar exit vectors, making it a saturated benzene bioisostere . The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .

Mechanism of Action

Mode of Action

The mode of action of Spiro[3.3]heptan-2-ol is currently under investigation. Preliminary studies suggest that it may undergo sequential C–C bond oxidative addition and β-carbon elimination . .

Biochemical Pathways

The biochemical pathways affected by Spiro[3It has been suggested that the spiro[3.3]heptane core can act as a saturated benzene bioisostere , which could potentially affect a wide range of biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial in understanding the pharmacokinetics of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role as a saturated benzene bioisostere , it may have diverse effects on cellular function

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . More research is needed to understand these influences.

Preparation Methods

Spiro[3.3]heptan-2-ol can be synthesized through various methods. One common approach involves the addition of ketenes to activated or strained alkenes . Another method includes the alkylation of malonate esters, followed by rearrangements of cyclopropanes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

Spiro[3.3]heptan-2-ol undergoes several types of chemical reactions, including:

Properties

IUPAC Name

spiro[3.3]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-4-7(5-6)2-1-3-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBGAAXUJGPVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502422-51-6
Record name spiro[3.3]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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